REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[CH3:15]O>>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9][CH3:15])=[O:8]
|
Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C(=O)O
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
82.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was gradually dropwise added
|
Type
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TEMPERATURE
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Details
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The reaction solution was cooled to a temperature of 20 to 22° C.
|
Type
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CONCENTRATION
|
Details
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concentrated to a volume of 25 mL
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Type
|
ADDITION
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Details
|
Then, 80 mL of methylenechloride and 40 mL of water were added to the resultant
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
ADDITION
|
Details
|
The resultant solution was then neutralized by gradual addition of 40 mL of a saturated sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
to get a pH of 8.5
|
Type
|
CUSTOM
|
Details
|
An organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
a water layer was extracted again with 40 mL of methylenechloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over anhydrous magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 20 mL of methylenechloride
|
Type
|
CONCENTRATION
|
Details
|
A filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.1 g | |
YIELD: PERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |